N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide is a compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzo[d]thiazole ring system, which is a fused heterocyclic structure containing both sulfur and nitrogen atoms. This compound has shown promise in various scientific research fields, particularly in medicinal chemistry.
Preparation Methods
The synthesis of N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. One common method involves the reaction of 2-amino benzothiazole with 2-cyanobenzoic acid in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an inert solvent like dichloromethane (DCM) . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promising cytotoxic activities against various cancer cell lines, including A549, HeLa, and SW480. It has been identified as a potential epidermal growth factor receptor (EGFR) inhibitor, making it a candidate for anticancer drug development.
Biology: The compound’s ability to inhibit specific biological pathways, such as EGFR signaling, has made it a valuable tool in studying cellular processes and disease mechanisms.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). By binding to the active site of EGFR, the compound inhibits its kinase activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival . This inhibition results in the induction of apoptosis and the reduction of tumor growth in cancer cells.
Comparison with Similar Compounds
N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide can be compared to other benzo[d]thiazole derivatives, such as:
Benzo[d]thiazole-2-carboxamide: Lacks the cyano group, which may result in different biological activities and target specificities.
N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide: Contains a furan ring instead of a cyano group, leading to variations in its chemical reactivity and biological effects.
N-(phenyl)benzo[d]thiazole-2-carboxamide: The phenyl group may confer different pharmacokinetic properties and target interactions compared to the cyano group.
This compound stands out due to its potent cytotoxic activities and its potential as an EGFR inhibitor, making it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3OS/c16-9-10-5-1-2-6-11(10)17-14(19)15-18-12-7-3-4-8-13(12)20-15/h1-8H,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXIOVOFUBTYDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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